An In-depth Technical Guide on (R)-2-Amino-3-(thiazol-4-yl)propanoic Acid: Properties, Synthesis, and Biological Significance
An In-depth Technical Guide on (R)-2-Amino-3-(thiazol-4-yl)propanoic Acid: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
(R)-2-Amino-3-(thiazol-4-yl)propanoic acid, a chiral non-proteinogenic amino acid, stands as a molecule of significant interest within the realms of medicinal chemistry and drug discovery. Its structural framework, featuring a thiazole moiety appended to an alanine backbone, imparts unique physicochemical properties that are advantageous for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthetic approaches, and the established and potential biological roles of this compound and its close structural analogs, addressing the critical needs of researchers and drug development professionals.
Core Chemical Properties
Precise experimental data for the specific (R)-enantiomer of 2-Amino-3-(thiazol-4-yl)propanoic acid is not extensively available in public literature. However, based on the known properties of closely related thiazole-containing amino acids and general chemical principles, the following properties can be inferred. It is crucial to note that these values are estimations and require experimental verification.
| Property | Value (Estimated or from Related Compounds) | Citation |
| Molecular Formula | C₆H₈N₂O₂S | |
| Molecular Weight | 172.21 g/mol | [1] |
| CAS Number | Not available for the (R)-isomer. (Racemate: 1596-65-2) | [2] |
| Melting Point | Data not available. The racemate melts at 203 °C. | [2] |
| Boiling Point | Data not available (decomposes before boiling). | |
| Solubility | Expected to be soluble in water and polar organic solvents. | |
| pKa | Estimated pKa values for the carboxylic acid and amino groups would be approximately 2-3 and 9-10, respectively. |
Spectroscopic Data Insights
Detailed spectroscopic data (NMR, IR, MS) for (R)-2-Amino-3-(thiazol-4-yl)propanoic acid is not readily found in the literature. However, analysis of related structures provides an expected spectral signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum is expected to show characteristic signals for the thiazole ring protons, the α-proton, and the β-protons of the amino acid side chain. Due to the chiral center, the β-protons would likely appear as a complex multiplet.[3]
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¹³C NMR: The spectrum would display distinct resonances for the carbons of the thiazole ring, the carboxylic acid carbonyl group, the α-carbon, and the β-carbon.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by broad absorption bands in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid and the N-H stretching of the amino group.[4] A strong absorption peak around 1700-1725 cm⁻¹ would indicate the C=O stretching of the carbonyl group.[4]
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (172.21 g/mol ).
Synthesis Methodologies
The enantioselective synthesis of (R)-2-Amino-3-(thiazol-4-yl)propanoic acid is crucial for its application in drug development. While a specific, detailed protocol for this exact molecule is not widely published, general strategies for the synthesis of thiazole-containing amino acids can be adapted. A common and effective approach is the Hantzsch thiazole synthesis.[5]
General Experimental Workflow: Enantioselective Synthesis
A plausible synthetic route would involve the following key steps:
Caption: General workflow for the enantioselective synthesis.
Detailed Methodological Steps (Hypothetical Protocol):
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Preparation of the Thioamide: A suitable thioamide precursor is required for the Hantzsch synthesis.
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Hantzsch Thiazole Synthesis: The protected (R)-aspartic acid derivative, which contains the necessary α-amino acid stereocenter, is reacted with the thioamide precursor and a suitable α-haloketone or its equivalent. This cyclization reaction forms the thiazole ring.
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Deprotection: The protecting groups on the amino and carboxyl functionalities are removed under appropriate conditions to yield the final amino acid.
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Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the enantiomerically pure (R)-2-Amino-3-(thiazol-4-yl)propanoic acid.
Biological Significance and Applications in Drug Development
Thiazole-containing amino acids are recognized as valuable building blocks in medicinal chemistry due to the unique properties conferred by the thiazole ring.[6] The thiazole moiety can participate in hydrogen bonding and pi-stacking interactions, enabling precise targeting of biological receptors and enzymes.[6] This is critical for designing drugs with high specificity and reduced side effects.[6]
While the specific biological role of (R)-2-Amino-3-(thiazol-4-yl)propanoic acid is not well-documented, the broader class of 2-aminothiazole derivatives exhibits a wide range of biological activities, including:
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Anticancer: Thiazole-amino acid hybrid derivatives have shown cytotoxicity against various human cancer cell lines.[7]
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Antimicrobial: The thiazole scaffold is present in numerous compounds with antibacterial and antifungal properties.[8]
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Anti-inflammatory: Certain thiazole derivatives have demonstrated anti-inflammatory effects.[9]
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Neurological Disorders: Some thiazole-based compounds have been investigated for their potential in treating neurological diseases. For instance, Riluzole, an aminothiazole-based drug, is used to manage Lou Gehrig's disease.[10]
The incorporation of the (R)-2-Amino-3-(thiazol-4-yl)propanoic acid scaffold into peptide or small molecule drug candidates can modulate their pharmacological properties, including potency, selectivity, and pharmacokinetic profiles.
Potential Signaling Pathway Involvement
Given the diverse biological activities of thiazole derivatives, (R)-2-Amino-3-(thiazol-4-yl)propanoic acid could potentially interact with various signaling pathways. However, without specific experimental data, any proposed pathway is speculative. A hypothetical interaction could involve kinases, proteases, or other enzymes where the thiazole ring can act as a bioisostere for other functional groups.
Caption: Hypothetical signaling pathway interaction.
Conclusion
(R)-2-Amino-3-(thiazol-4-yl)propanoic acid represents a promising scaffold for the development of novel therapeutics. While specific experimental data for this particular enantiomer is limited, the known chemical properties and biological activities of related thiazole-containing amino acids underscore its potential in medicinal chemistry. Further research is warranted to fully elucidate its physicochemical properties, develop efficient and scalable enantioselective synthetic routes, and explore its biological functions and therapeutic applications. This technical guide serves as a foundational resource to stimulate and guide future investigations into this intriguing molecule.
References
- 1. scbt.com [scbt.com]
- 2. 2-amino-3-(1,3-thiazol-2-yl)propanoic acid [stenutz.eu]
- 3. Frontiers | Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity [frontiersin.org]
- 4. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 9. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
